molecular formula C12H5NO5 B14617162 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione CAS No. 56896-77-6

1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione

Cat. No.: B14617162
CAS No.: 56896-77-6
M. Wt: 243.17 g/mol
InChI Key: FSFBJMXYFTZIBO-UHFFFAOYSA-N
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Description

1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a pyrrole-2,5-dione moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of a benzofuran derivative with a pyrrole-2,5-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives .

Scientific Research Applications

1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide: Shares a similar benzofuran structure but differs in the functional groups attached.

    4-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)-2-formylbenzoic acid: Contains additional functional groups that impart different chemical properties.

Properties

CAS No.

56896-77-6

Molecular Formula

C12H5NO5

Molecular Weight

243.17 g/mol

IUPAC Name

1-(1,3-dioxo-2-benzofuran-4-yl)pyrrole-2,5-dione

InChI

InChI=1S/C12H5NO5/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12(17)18-11(6)16/h1-5H

InChI Key

FSFBJMXYFTZIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N3C(=O)C=CC3=O)C(=O)OC2=O

Origin of Product

United States

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